4-Aminoquinoline-2-one derivatives have emerged as a significant class of compounds with a wide range of pharmacological activities. These compounds have been extensively studied due to their potential therapeutic applications in various fields, including neurology, oncology, and infectious diseases. The structural diversity and the ability to interact with different biological targets make 4-aminoquinoline-2-one derivatives a versatile tool in drug discovery and development.
Intramolecular Cyclization: One prominent approach involves the intramolecular cyclization of 2-cyanophenylamide derivatives. This reaction utilizes choline hydroxide (ChOH), a biodegradable and recyclable catalyst, promoting a rapid and efficient synthesis with good to excellent yields. [] This method is considered environmentally benign compared to other reported methods.
Multicomponent Reactions: Another notable synthesis strategy involves one-pot multicomponent reactions. These reactions utilize readily available starting materials like 2-bromobenzaldehydes, aqueous ammonia, cyanoacetamides, and aldehydes in the presence of a copper catalyst like Cu(OAc)2. [] This approach combines amination, condensation, cyclization, and dehydrogenation reactions in a single step, offering a simple and practical route to diversely substituted 4-aminoquinoline-2-ones.
Aza Hetero-Diels-Alder Reaction: A novel approach employs a heterocylic-heterocylic (H-H) strategy, utilizing 2H-indazole as a diene partner in an aza hetero-Diels-Alder reaction. This method, starting from 2-azidobenzaldehyde, forms 2C-N, 1N-N, and 1C-C bonds and produces highly substituted 4-aminoquinolines in an atom-economical manner. []
Derivatization: The amino group at the 4-position can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation reactions, enabling the introduction of various substituents. [, ]
Heterocycle Formation: The carbonyl group at the 2-position can participate in reactions leading to the formation of diverse heterocyclic systems, further expanding the structural complexity and potential applications of these compounds. [, ]
One of the key mechanisms by which 4-aminoquinoline-2-one derivatives exert their effects is through antagonism at the glycine site of the NMDA receptor. These compounds, such as the potent antagonist trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinoline, have been shown to have nanomolar affinity and require the unnatural configuration at the alpha-amino acid center for binding1. Molecular modeling studies have suggested that the carbonyl groups of these antagonists can interact with a putative H-bond donor on the receptor, establishing a three-dimensional pharmacophore for the glycine receptor antagonist site1.
The pharmacologic effects of 4-aminoquinoline compounds, including chloroquine and hydroxychloroquine, are believed to be primarily related to their lysosomal actions. These drugs can induce lysosomal abnormalities, such as diminished vesicle fusion and exocytosis, leading to a reversible "lysosomal storage disease"2. This mechanism is thought to contribute to their rheumatologic effectiveness and retinal toxicity2.
Another important mechanism is the antagonism of the nociceptin receptor. Compounds like N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide hydrochloride have shown to antagonize nociceptin-induced allodynia and exhibit analgesic effects without being antagonized by naloxone, indicating a potential novel type of analgesic3.
4-Aminoquinoline-2-one derivatives have also been identified as inhibitors of malaria digestive vacuole plasmepsins. These compounds bind to the open flap conformation of the enzyme, inhibiting its activity and showing potential as antimalarial agents4.
In the context of neurodegenerative diseases, 4-aminoquinoline derivatives have been synthesized and tested as reversible inhibitors of human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds exhibit inhibition constants in the micromolar range and show slight selectivity toward AChE over BChE5.
The optimization of 2-aminoquinazolin-4-(3H)-one derivatives has led to potent inhibitors of SARS-CoV-2, with improved pharmacokinetic properties and low cytotoxicity. These compounds have shown significant antiviral effects and are promising leads for the development of anti-SARS-CoV-2 agents6.
4-Aminoquinazoline derivatives have been synthesized and analyzed for their antitumor activity. These compounds, including well-known pharmaceuticals like erlotinib, gefitinib, and lapatinib, act as EGFR-tyrosine kinase inhibitors and have shown promising results in various cancer models7. Additionally, novel derivatives targeting VEGFR-2 tyrosine kinase have been designed, synthesized, and evaluated for their antitumor activity, with some compounds exhibiting superior potency compared to the positive control ZD647410.
The antimalarial activity of 4-aminoquinolines is attributed to their ability to concentrate in the digestive vacuole of the intraerythrocytic parasite and inhibit haem polymerase, leading to the accumulation of toxic haem. These compounds are extensively distributed in tissues and characterized by a long elimination half-life, making them effective against Plasmodium falciparum8.
As NMDA receptor antagonists, 4-aminoquinoline-2-one derivatives have potential applications in neuroprotection. The selective inhibition of the NR1/2B subtype of the NMDA receptor by these compounds could lead to the development of blockers with in vivo activity for conditions such as stroke and neurodegenerative diseases9.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6